Ethyl 2,4-dichloronicotinate

概要

説明

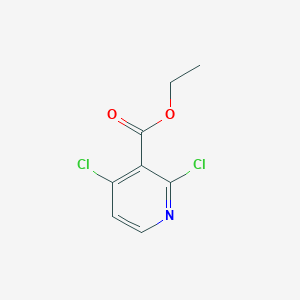

Ethyl 2,4-dichloronicotinate is an organic compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2,4-dichloronicotinate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the esterification of 2,4-dichloronicotinic acid with ethanol, followed by purification steps such as distillation and crystallization to obtain the final product .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 4 undergo nucleophilic displacement under basic or catalytic conditions:

-

Mechanism : The electron-withdrawing ester group activates the pyridine ring for SNAr. Azide substitution at C4 occurs preferentially due to steric and electronic factors .

-

Kinetics : Reactions in polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack .

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling replaces chlorine atoms with aryl/alkyl groups:

-

Scope : Coupling occurs selectively at C2 or C4 depending on steric bulk and electronic directing effects .

-

Limitations : Lower yields (≤58%) are attributed to competitive dehalogenation .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Half-Life (25°C) | Major Product | Ref. |

|---|---|---|---|

| pH 5 (aqueous) | ~99.7 days | 2,4-Dichloronicotinic acid | |

| pH 9 (aqueous) | 52.2 hours | 2,4-Dichloronicotinic acid |

-

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate .

-

Environmental Relevance : Hydrolysis is slower in natural river water (half-life ~6.2h) due to microbial activity .

Photodegradation

UV irradiation induces decomposition via free radical pathways:

| Light Source | Major Degradates | Environmental Impact | Ref. |

|---|---|---|---|

| Natural sunlight | 2,4-D, 2,4-dichlorophenol | Persistent toxic metabolites | |

| UV/O₃ | CO₂, HCl | Complete mineralization |

-

Pathway : Initial homolytic cleavage of C–Cl bonds generates aryl radicals, which react with water or oxygen .

Biodegradation

Microbial degradation in aerobic environments:

| Study Duration | Degradation Rate | Key Enzymes | Ref. |

|---|---|---|---|

| 46 days | 0.5% residual compound | Dioxygenases, dehalogenases |

科学的研究の応用

Medicinal Chemistry Applications

Ethyl 2,4-dichloronicotinate serves as a key intermediate in the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of inhibitors for specific biological targets.

1.1. IRAK4 Inhibitors

One notable application is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory responses. A study demonstrated that derivatives of this compound were synthesized and evaluated for their potency against IRAK4, showing promising results in murine models of systemic lupus erythematosus (SLE) and rheumatoid arthritis .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| This compound derivative | Potent IRAK4 inhibition | Moderate kinome selectivity |

1.2. Cystic Fibrosis Treatment

This compound has also been explored as a CFTR modulator for treating cystic fibrosis. Research indicates that compounds derived from this structure can enhance chloride ion transport, thus improving mucosal hydration and facilitating better lung function .

Organic Synthesis Applications

The compound is utilized as a reagent in various organic synthesis reactions due to its electrophilic nature.

2.1. Synthesis of Heterocycles

This compound has been employed in the synthesis of complex heterocyclic compounds through reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies . These reactions leverage the compound's ability to participate in nucleophilic substitutions, leading to the formation of diverse molecular architectures.

| Reaction Type | Product Type | Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Heterocycles | Pd-catalyzed in dioxane |

Case Studies

Several case studies highlight the practical applications of this compound in drug discovery and organic synthesis.

3.1. Development of Selective Inhibitors

A systematic study involved synthesizing a library of compounds based on this compound to identify selective IRAK4 inhibitors. The study provided insights into structure-activity relationships (SAR) that guided further modifications to enhance potency and selectivity .

3.2. Synthesis Optimization

Another case involved optimizing the synthesis conditions for derivatives of this compound to improve yields and reduce reaction times. The findings indicated that adjusting solvent systems and catalyst types significantly impacted the efficiency of the reactions .

作用機序

The mechanism of action of ethyl 2,4-dichloronicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 4 of the pyridine ring are highly reactive towards nucleophiles, making this compound a versatile intermediate in organic synthesis. The ester group can also participate in various reactions, further expanding its utility in chemical transformations .

類似化合物との比較

- Ethyl 2-chloronicotinate

- Ethyl 4-chloronicotinate

- Methyl 2,4-dichloronicotinate

Comparison: this compound is unique due to the presence of two chlorine atoms on the pyridine ring, which significantly enhances its reactivity compared to mono-chlorinated derivatives. This increased reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

Ethyl 2,4-dichloronicotinate (CAS No. 62022-04-2) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological properties, mechanisms of action, and its implications in various research domains.

This compound is characterized by the following chemical properties:

- Molecular Formula: C8H7Cl2NO2

- Molecular Weight: 188.05 g/mol

- Boiling Point: 255.1 °C

- Melting Point: 68 °C

- Density: 1.2 g/cm³

- LogP (octanol-water partition coefficient): 1.77

These properties indicate its potential for various applications in both biological and chemical research.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity: The compound has been studied for its ability to inhibit specific enzymes, notably in cancer research where it affects pathways related to cell proliferation and apoptosis.

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Pesticidal Activity: It is utilized in agricultural settings as a pesticide, targeting specific pests while minimizing harm to beneficial insects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Cancer Research

A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent inhibitor of CAMKK2, an enzyme implicated in cancer metabolism. The inhibition led to reduced cell proliferation and induced apoptosis across several cancer cell lines .

Agricultural Applications

In agricultural studies, this compound was shown to effectively control weed populations without adversely affecting crop yield. Its selective herbicidal properties were documented in trials conducted on wheat fields, where it demonstrated significant efficacy against target weeds while preserving beneficial flora .

Antimicrobial Studies

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens such as E. coli and Staphylococcus aureus, showing promising results that warrant further investigation into its potential as a new class of antimicrobial agents .

特性

IUPAC Name |

ethyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFWUAUMIFXMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487508 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62022-04-2 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。